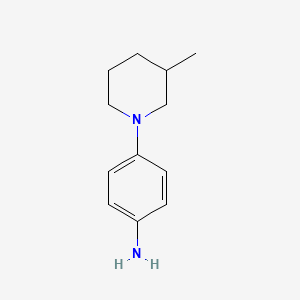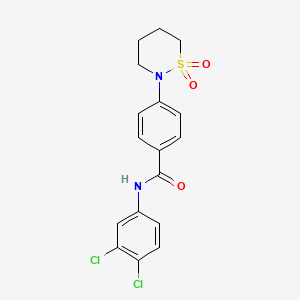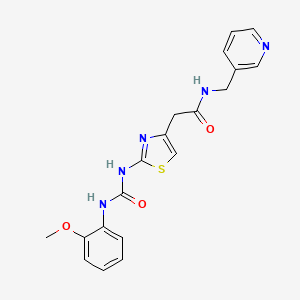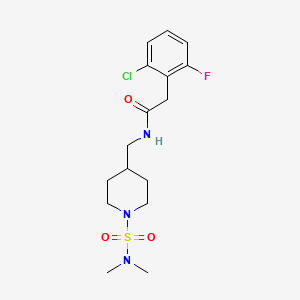![molecular formula C22H18F2N6O2 B2470254 1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-54-3](/img/structure/B2470254.png)
1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H18F2N6O2 and its molecular weight is 436.423. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multitarget Drugs for Neurodegenerative Diseases
Research has developed 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as tricyclic xanthine derivatives to improve water solubility and evaluated them for their potential as multitarget drugs for neurodegenerative diseases. These compounds are designed to act at multiple targets relevant for both symptomatic and disease-modifying treatment, offering advantages over single-target therapeutics. Compounds demonstrated potent dual-target-directed A1/A2A adenosine receptor antagonists and inhibited monoamine oxidases (MAO), with one identified as a particularly effective triple-target drug for preclinical proof-of-principle studies (Brunschweiger et al., 2014).
Antiviral Activity
The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides and their guanine, guanosine, and guanosine monophosphate analogues have been reported. These new class purine analogues, featuring a bridgehead nitrogen atom, demonstrated moderate antiviral activity against various viruses at non-toxic dosage levels, indicating their potential as antiviral agents (Kim et al., 1978).
Potential Antidepressant Agents
A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their affinity to serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological in vivo studies suggested one compound as a potential antidepressant, demonstrating the significance of fluorinated arylpiperazinylalkyl derivatives for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Synthesis and Characterization
Research into the facile synthesis of [1,2,4]triazino[3,2-f]purines and [1,2,4]triazepino[3,2-f]purines has been conducted, showcasing methodologies for creating compounds by reacting 7,8-diamino-1,3-dimethylxanthine with various diketones. These compounds' synthesis underscores the diverse applicability and interest in modifying the purine core for different scientific applications (Ueda et al., 1988).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
Some newly synthesized tricyclic triazino and triazolo[4,3-e]purine derivatives have been tested for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. These studies revealed compounds with significant activity against specific cancer cell lines, moderate anti-HIV-1 activity, and notable antimicrobial effectiveness against certain bacteria, highlighting the therapeutic potential of these compounds in treating various diseases (Ashour et al., 2012).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N6O2/c1-27-19-18(20(31)28(2)22(27)32)29-12-17(13-7-9-15(23)10-8-13)26-30(21(29)25-19)11-14-5-3-4-6-16(14)24/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMJOXZFTVRIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC=C4F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(4-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2470171.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2470172.png)
![4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2470173.png)


![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2470180.png)

![(E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2470182.png)


![5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid](/img/structure/B2470190.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2470191.png)

